amine CAS No. 83986-67-8](/img/structure/B2405615.png)
[3-(4-Methoxyphenyl)propyl](methyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Methoxyphenyl)propylamine: is an organic compound with the molecular formula C11H17NO It is a derivative of phenethylamine, characterized by the presence of a methoxy group attached to the phenyl ring and a propyl chain linked to a methylamine group
准备方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 3-(4-Methoxyphenyl)propylamine typically begins with commercially available 4-methoxybenzaldehyde and 3-bromopropylamine.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out under mild conditions, with the condensation reaction occurring at room temperature and the reduction step performed at slightly elevated temperatures.
Industrial Production Methods:
- Industrial production of 3-(4-Methoxyphenyl)propylamine follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.
化学反应分析
Types of Reactions:
Oxidation: 3-(4-Methoxyphenyl)propylamine can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced further to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where the methyl group can be replaced by other alkyl or aryl groups using alkyl halides or aryl halides in the presence of a base.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, aryl halides, bases like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Secondary amines, tertiary amines.
Substitution: Various substituted amines depending on the reagents used.
科学研究应用
Chemistry:
Synthesis of Complex Molecules: 3-(4-Methoxyphenyl)propylamine is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound is used in biochemical studies to investigate the interactions of amine-containing molecules with biological systems.
Medicine:
Drug Development: It serves as a precursor or building block in the development of drugs targeting neurological and psychiatric disorders due to its structural similarity to neurotransmitters.
Industry:
Material Science: The compound is explored for its potential use in the development of new materials with specific chemical properties.
作用机制
Molecular Targets and Pathways:
Neurotransmitter Modulation: 3-(4-Methoxyphenyl)propylamine is believed to interact with neurotransmitter receptors in the brain, modulating the release and uptake of neurotransmitters such as dopamine and serotonin.
Enzyme Inhibition: The compound may inhibit certain enzymes involved in neurotransmitter metabolism, thereby affecting the levels of these neurotransmitters in the synaptic cleft.
相似化合物的比较
Phenethylamine: The parent compound, lacking the methoxy and propyl groups.
Methoxyphenethylamine: Similar structure but without the propyl chain.
N-Methylphenethylamine: Similar structure but without the methoxy group.
Uniqueness:
Structural Features: The presence of both a methoxy group and a propyl chain linked to a methylamine group makes 3-(4-Methoxyphenyl)propylamine unique compared to its analogs.
Chemical Properties:
属性
IUPAC Name |
3-(4-methoxyphenyl)-N-methylpropan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-12-9-3-4-10-5-7-11(13-2)8-6-10/h5-8,12H,3-4,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHXHHIAYNSRNOI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCC1=CC=C(C=C1)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}ethan-1-amine hydrochloride](/img/structure/B2405536.png)
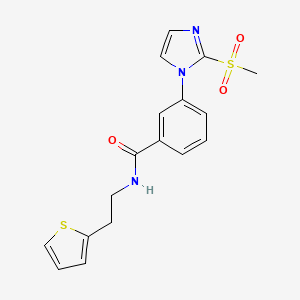
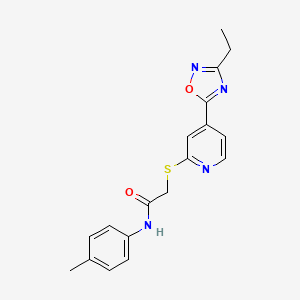

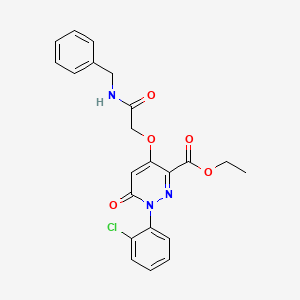
![1,6-Dimethyl-4-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2405546.png)

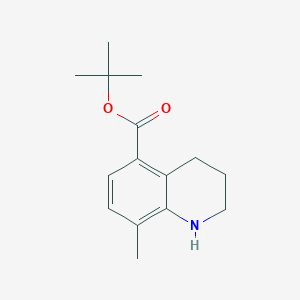
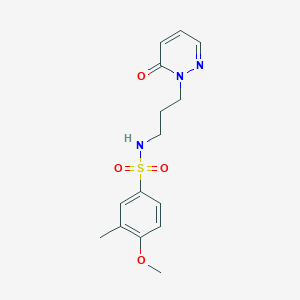
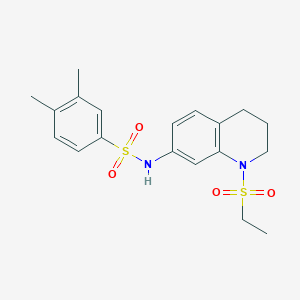
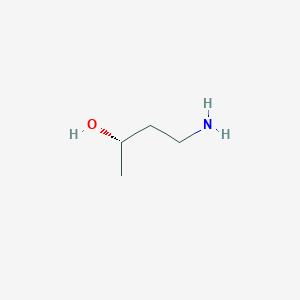

![[1-(Oxan-4-yl)cyclopropyl]methanamine](/img/structure/B2405553.png)
